molecular formula C19H16N2O4S B2573401 (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile CAS No. 392238-54-9

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile

Cat. No.: B2573401
CAS No.: 392238-54-9
M. Wt: 368.41
InChI Key: UPUSTWQLTMQCSH-XDHOZWIPSA-N
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Description

This compound, referred to herein as Compound 15, is a heterocyclic acrylonitrile derivative featuring a benzo[d]thiazole core linked via a Z-configured acrylonitrile bridge to a 3,4,5-trimethoxyphenyl group. Its synthesis involves a Knoevenagel condensation between benzo[d]thiazole-2-carbaldehyde and (3,4,5-trimethoxyphenyl)acetonitrile under basic conditions . Key structural attributes include:

  • Z-configuration: Critical for maintaining spatial orientation between the heterocyclic and aryl moieties, influencing molecular interactions.
  • 3,4,5-Trimethoxyphenyl group: Enhances lipophilicity and binding affinity to tubulin or other cellular targets .
  • Hydroxy group at C3: Potentially contributes to hydrogen bonding with biological targets, though this feature is absent in some analogues.

Compound 15 demonstrates potent anticancer activity, with GI50 values ranging from 0.021 to 12.2 μM across 94% of cancer cell lines in the NCI-60 panel .

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-14-8-11(9-15(24-2)18(14)25-3)17(22)12(10-20)19-21-13-6-4-5-7-16(13)26-19/h4-9,22H,1-3H3/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCIXHQEENTINV-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=C(C#N)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H16N2O4S
  • Molecular Weight : 368.41 g/mol
  • IUPAC Name : (Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

This compound features a benzothiazole moiety known for its biological activity, particularly in the fields of anticancer and antimicrobial research.

Biological Activity Overview

The biological activities of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies have indicated that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown significant growth inhibition in human cancer cell lines with IC50 values ranging from 0.20 to 48.0 μM .
    • The compound's ability to interact with DNA and inhibit cell proliferation makes it a candidate for further investigation in cancer therapy.
  • Antimicrobial Properties
    • The benzothiazole scaffold has been widely studied for its antimicrobial properties. Compounds derived from this structure have demonstrated effectiveness against pathogenic bacteria and fungi .
    • In particular, the compound's potential as a quorum sensing inhibitor has been explored, which could lead to novel treatments for infections caused by biofilm-forming bacteria like Pseudomonas aeruginosa .
  • Enzyme Inhibition
    • Inhibiting enzymes such as tyrosinase is crucial for preventing hyperpigmentation and treating skin disorders. Studies have shown that similar compounds effectively inhibit tyrosinase activity, which is vital for melanin production .
    • The structure-activity relationship (SAR) studies suggest that specific substituents on the benzothiazole ring enhance enzyme inhibitory effects .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of benzothiazole derivatives, including (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Activity

In another investigation focusing on quorum sensing inhibition, compounds similar to (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile were synthesized and screened for their ability to disrupt bacterial communication pathways. The findings revealed promising antimicrobial activity without affecting bacterial growth directly, suggesting a novel mechanism of action.

Data Summary Table

Activity TypeEffectivenessReference
AnticancerIC50 values: 0.20 - 48.0 μM
AntimicrobialEffective against P. aeruginosa
Enzyme InhibitionTyrosinase inhibition

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A series of benzothiazole derivatives were evaluated for their anticancer properties. The results indicated significant cytotoxicity against human cancer cell lines with IC50 values lower than established chemotherapeutics like doxorubicin.

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. The benzothiazole scaffold has been widely studied for its effectiveness against pathogenic bacteria and fungi.

  • Case Study 2 : Research focused on quorum sensing inhibition revealed that compounds similar to (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile can disrupt bacterial communication pathways without directly affecting bacterial growth. This suggests a novel mechanism of action against biofilm-forming bacteria such as Pseudomonas aeruginosa .

Enzyme Inhibition

Inhibiting enzymes such as tyrosinase is crucial for preventing hyperpigmentation and treating skin disorders. Studies indicate that similar compounds effectively inhibit tyrosinase activity.

  • Research Findings : Structure-activity relationship (SAR) studies suggest that specific substituents on the benzothiazole ring enhance enzyme inhibitory effects, making it a candidate for further investigation in skin disorder treatments .

Chemical Reactions Analysis

Knoevenagel Condensation

The Z-configured acrylonitrile scaffold is typically synthesized via Knoevenagel condensation between a benzothiazole aldehyde and a trimethoxyphenylacetonitrile derivative. For example:

  • Precursor synthesis : Benzo[d]thiazole-2-carbaldehyde reacts with 3,4,5-trimethoxyphenylacetonitrile under basic conditions (e.g., sodium methoxide in methanol) to form the acrylonitrile core .

  • Stereochemical control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the nitrile moiety, as observed in structurally similar compounds (e.g., (Z)-3-(benzo[b]thiophen-2-yl) derivatives) .

Key Analytical Data

While direct data for this compound is unavailable, analogs provide benchmarks:

PropertyAnalogous Compound ExampleReference
Crystal Structure Dihedral angles: 4.84°–76.09° (Z-geometry)
NMR δ 3.8–4.2 ppm (OCH₃), δ 7.5–8.2 ppm (aromatic protons)
Mass Spectrometry Molecular ion peaks aligning with [M+H]⁺

Anti-Tubercular and Anticancer Potential

Benzothiazole-acrylonitrile hybrids demonstrate:

  • MIC values : 3.125–25 μg mL⁻¹ against Mycobacterium tuberculosis H37Rv .

  • Docking affinity : Binding energies of −8.4 kcal mol⁻¹ against DprE1 (decaprenylphosphoryl-β-d-ribose oxidase), a key enzyme in mycobacterial cell wall synthesis .

  • Cytotoxicity : GI₅₀ values <0.01 μM in cancer cell lines (e.g., NCI-H460, SF-268) .

Hydroxyl Group Modifications

The 3-hydroxy group serves as a site for further derivatization:

  • Esterification : Reacts with acyl chlorides (e.g., chloroacetyl chloride) to form esters under anhydrous K₂CO₃/DMF conditions .

  • Etherification : Alkylation with alkyl halides in the presence of a base (e.g., piperidine) .

Nitrile Group Transformations

  • Hydrolysis : Conversion to carboxylic acids under acidic/basic conditions.

  • Cycloadditions : Participation in Huisgen or inverse electron-demand Diels-Alder reactions.

Stability and Degradation

  • Thermal stability : Decomposes above 200°C without melting .

  • Photostability : Susceptible to UV-induced ZE isomerization, as seen in combretastatin analogs .

While direct experimental data on this specific compound is limited, its reactivity and applications align closely with established benzothiazole-acrylonitrile pharmacophores. Further studies focusing on asymmetric synthesis and in vivo pharmacokinetics are warranted.

Comparison with Similar Compounds

Comparison with Structural Analogues

Impact of Structural Modifications

Heterocyclic Core
  • Benzo[d]thiazole (Compound 15) : Balances electronic and steric effects, enabling broad-spectrum activity. The sulfur atom may enhance tubulin binding .
  • Benzo[b]thiophene (11c, II) : Increased planarity improves π-π stacking but reduces conformational flexibility, limiting spectrum compared to Compound 15 .
  • Indole (Compound 8) : The NH group in indole facilitates hydrogen bonding, contributing to ultra-low GI50 values but narrower efficacy .
Aryl Substituents
  • 3,4,5-Trimethoxyphenyl : Optimal for binding to the colchicine site of tubulin, as seen in Compound 15 and 11c .
  • 3,4-Dimethoxyphenyl (Compound II) : Reduced methoxy groups lower lipophilicity and binding affinity, diminishing activity .
Stereochemistry (Z vs. E)
  • Z-configuration : Essential for positioning aryl and heterocyclic groups on the same side, mimicking combretastatin A-4’s bioactive conformation .
  • E-configuration : Leads to misalignment of pharmacophores, as seen in (E)-3i, resulting in reduced potency .

Research Findings and Mechanistic Insights

Anticancer Activity

  • Compound 15 inhibits cancer cell growth via tubulin polymerization inhibition, with an average GI50 of 1.2 μM across the NCI-60 panel .
  • Compound 11c shows nanomolar potency (GI50 = 28 nM in MCF-7 cells), attributed to enhanced π-stacking from the benzo[b]thiophene core .

Structural Stability

  • Crystal Packing : Compound II’s Z-configuration creates a twisted geometry (dihedral angle = 76.09°), reducing intermolecular interactions compared to E-isomers .
  • Hydrogen Bonding : The hydroxy group in Compound 15 may stabilize binding to tubulin’s polar residues, though this requires further validation .

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